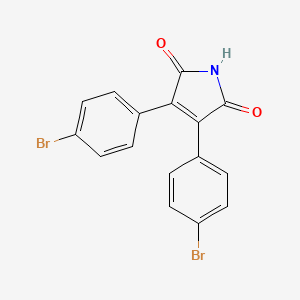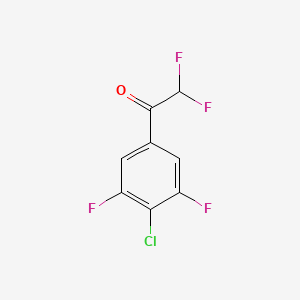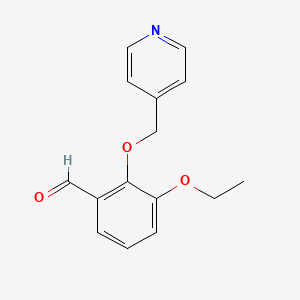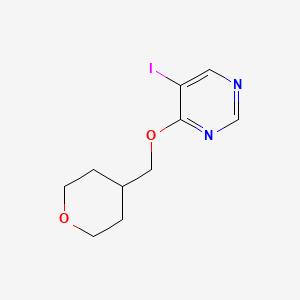
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-méthyl-pipéridin-4-ol: est un composé organique complexe appartenant à la classe des composés hétérocycliques
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-méthyl-pipéridin-4-ol implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend :
Formation du cycle pyrimidine : En commençant par un précurseur approprié, tel que la 4-aminopyrimidine, le cycle pyrimidine est construit par des réactions de cyclisation.
Introduction du cycle pipéridine : Le cycle pipéridine est introduit par des réactions de substitution nucléophile, impliquant souvent des intermédiaires comme la 3-fluoro-3-méthyl-pipéridine.
Assemblage final : Le composé final est assemblé par une série de réactions de couplage, en garantissant que la stéréochimie correcte (configuration trans) est obtenue.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer :
Traitement en discontinu : Utilisation de réacteurs à grande échelle pour réaliser la synthèse en plusieurs étapes.
Chimie en écoulement continu : Utilisation de réacteurs en écoulement continu pour améliorer l’efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-méthyl-pipéridin-4-ol: subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution nucléophile et électrophile sont courantes, impliquant des réactifs tels que les halogènes ou les agents alkylants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Halogènes (par exemple, chlore, brome) en présence d’un catalyseur.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de la recherche scientifique
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-méthyl-pipéridin-4-ol: a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme unité de base en synthèse organique pour créer des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur dans des études enzymatiques.
Médecine : Exploré pour ses propriétés pharmacologiques, y compris ses effets thérapeutiques potentiels.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-méthyl-pipéridin-4-ol implique son interaction avec des cibles moléculaires spécifiques :
Cibles moléculaires : Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité.
Voies impliquées : Il peut influencer diverses voies biochimiques, affectant potentiellement des processus cellulaires tels que la transduction du signal ou le métabolisme.
Comparaison Avec Des Composés Similaires
trans-1-(4-Aminopyrimidin-2-yl)-3-fluoro-3-méthyl-pipéridin-4-ol: peut être comparé à des composés similaires pour mettre en évidence son caractère unique :
Composés similaires : Des composés comme la 4-aminopyrimidine, la 3-fluoro-3-méthyl-pipéridine et d’autres dérivés de la pipéridine.
Unicité : La présence à la fois du cycle pyrimidine et du cycle pipéridine, ainsi que de l’atome de fluor, lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C10H15FN4O |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
(3R,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10-/m1/s1 |
Clé InChI |
VOQUXWJRSPKSKC-GMSGAONNSA-N |
SMILES isomérique |
C[C@]1(CN(CC[C@H]1O)C2=NC=CC(=N2)N)F |
SMILES canonique |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)




![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)





